3-((Benzyloxycarbonylamino)methyl) benzoic acid
Description
3-((Benzyloxycarbonylamino)methyl) benzoic acid is a benzoic acid derivative featuring a benzyloxycarbonyl (Z) group attached via a methylene bridge to the amino group at the 3-position of the aromatic ring. This structure combines the carboxylic acid functionality with a carbamate-protected amine, making it a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug design. The benzyloxycarbonyl group serves as a protective moiety for amines, which can be selectively removed under hydrogenolytic or acidic conditions .
The compound’s molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.3 g/mol. Its applications span medicinal chemistry, where it may act as a building block for protease inhibitors or receptor-targeted molecules due to its dual functional groups.
Properties
IUPAC Name |
3-(phenylmethoxycarbonylaminomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-8-4-7-13(9-14)10-17-16(20)21-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWCHWQAOECIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576687 | |
| Record name | 3-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89760-77-0 | |
| Record name | 3-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction Pathway
A widely adopted method involves the reduction of a nitro-substituted precursor, 3-nitro-5-(methoxycarbonyl)benzoic acid , followed by Cbz protection. This approach leverages catalytic hydrogenation, as demonstrated in analogous syntheses:
Procedure :
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Nitro Reduction :
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Substrate: 3-nitro-5-(methoxycarbonyl)benzoic acid (10 g, 44.4 mmol)
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Catalyst: 10% Pd/C (1 g)
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Solvent: Methanol (200 mL)
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Conditions: H₂ (50 psi), 25°C, 5 h
The reaction proceeds via nitro-to-amine reduction, producing 3-amino-5-(methoxycarbonyl)benzoic acid as a crystalline solid.
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Cbz Protection :
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Amine intermediate (8.0 g, 40.8 mmol) is reacted with benzyl chloroformate (7.5 mL, 53.0 mmol) in tetrahydrofuran (THF, 100 mL) with triethylamine (11.4 mL, 81.6 mmol) as base.
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After 12 h at 25°C, the product is isolated via acid precipitation (1N HCl) and recrystallized from methanol, yielding 85-90% pure 3-((benzyloxycarbonylamino)methyl) benzoic acid.
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Key Advantages :
Chlorination-Amination Strategy
Adapted from methodologies for 3-methyl-2-aminobenzoic acid synthesis, this route employs sequential chlorination, oxidation, and amination:
Procedure :
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Chlorination of m-Xylene Derivative :
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Amination :
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Cbz Protection :
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Similar to Section 2.1, yielding the final product in 82% isolated yield.
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Optimization Insights :
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Copper catalysts (e.g., CuCl) enhance amination efficiency by facilitating nucleophilic substitution.
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Solvent choice (DMSO > DMF) improves reaction homogeneity and reduces side reactions.
Comparative Analysis of Methodologies
| Parameter | Nitro Reduction Pathway | Chlorination-Amination Pathway |
|---|---|---|
| Starting Material | 3-Nitrobenzoic acid derivative | 3-Methylbenzoic acid |
| Catalyst | Pd/C | FeCl₃, CuCl |
| Reaction Steps | 2 (reduction + protection) | 3 (chlorination + amination + protection) |
| Overall Yield | 78-85% | 65-70% |
| Scalability | High (gram to kilogram) | Moderate (gram scale) |
| Byproducts | Minimal | Chlorinated impurities |
The nitro reduction pathway offers superior yield and scalability, making it preferable for industrial applications. However, the chlorination-amination route provides a viable alternative when nitro precursors are unavailable.
Advanced Catalytic Strategies
Lewis Acid-Mediated Chlorination
Lewis acids (e.g., FeCl₃, AlCl₃) accelerate electrophilic aromatic substitution, enabling regioselective chlorination of methyl groups adjacent to carboxylic acids. For example, FeCl₃ (10 mol%) in dichloroethane at 60°C achieves 94% conversion of 3-methylbenzoic acid to 3-(chloromethyl)benzoic acid within 6 h.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxycarbonylamino)methyl) benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Benzyl chloroformate (Cbz-Cl) in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino benzoic acid derivatives.
Substitution: Various protected amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
The benzyloxycarbonyl (Boc) group is widely used in the synthesis of pharmaceuticals due to its protective qualities. The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent formation of amide bonds necessary for peptide synthesis .
1.2 Anticancer Research
Recent studies have highlighted the potential of compounds similar to 3-((Benzyloxycarbonylamino)methyl)benzoic acid in anticancer therapy. For instance, derivatives of benzoic acid have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify the compound's structure allows researchers to optimize its efficacy against specific cancer types.
Material Science
2.1 Polymer Chemistry
The compound is utilized in polymer chemistry for the development of new materials with enhanced properties. Its structure allows for the incorporation into polymer matrices, leading to improved mechanical and thermal properties. For example, laccase-mediated oligomerization involving 4-hydroxybenzoic acid derivatives demonstrates how such compounds can lead to novel materials with superior stability and functionality .
2.2 Drug Delivery Systems
In drug delivery applications, 3-((Benzyloxycarbonylamino)methyl)benzoic acid can be integrated into nanoparticles or other carriers designed for targeted drug delivery. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble therapeutic agents, making it a valuable component in formulating effective drug delivery systems .
Biochemical Tools
3.1 Enzyme Inhibition Studies
The compound is also employed in biochemical research as a tool for studying enzyme mechanisms. Its structural features allow it to act as an inhibitor or substrate analog for various enzymes involved in metabolic pathways. This application is crucial for understanding enzyme kinetics and developing inhibitors that could serve as therapeutic agents .
3.2 Synthesis of Amino Acid Derivatives
As a precursor in amino acid synthesis, 3-((Benzyloxycarbonylamino)methyl)benzoic acid contributes to the production of modified amino acids used in peptide synthesis and protein engineering . This application is vital for creating peptides with enhanced biological activity or stability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-((Benzyloxycarbonylamino)methyl) benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues
4-Benzyloxy-3-methoxybenzoic Acid ()
- Structure : Benzyloxy group at the 4-position and methoxy at the 3-position.
- Key Differences :
- Substituent Position : The benzyloxy group in the 4-position alters electronic distribution compared to the 3-position in the target compound.
- Functional Groups : Lacks the carbamate-protected amine, reducing its utility in peptide coupling reactions.
- Applications : Primarily used in materials science for polymer modification due to its ether and carboxylic acid groups .
3-(Dimethylaminomethyl)benzoic Acid ()
- Structure: Dimethylamino group (-N(CH₃)₂) at the 3-position.
- Key Differences: Basic vs. Protected Amine: The dimethylamino group is a strong base, enhancing water solubility, whereas the benzyloxycarbonyl group is hydrophobic and requires deprotection for reactivity. Molecular Weight: 207.2 g/mol, significantly lower than the target compound.
- Applications : Used in ion-exchange resins and as a ligand in catalysis .
3-Aminobenzoic Acid ()
- Structure: Free amino group at the 3-position.
- Key Differences :
- Lack of Protection : The amine is reactive, limiting its stability in synthetic pathways.
- Solubility : Higher aqueous solubility (logP ~1.2) compared to the target compound (estimated logP ~2.5).
- Applications : Intermediate in azo dye synthesis and pharmaceuticals .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 3-((Benzyloxycarbonylamino)methyl) benzoic acid | 285.3 | ~2.5 | Low | Carboxylic acid, carbamate |
| 4-Benzyloxy-3-methoxybenzoic acid | 272.3 | ~2.8 | Very low | Carboxylic acid, ether |
| 3-(Dimethylaminomethyl)benzoic acid | 207.2 | ~1.0 | High | Carboxylic acid, tertiary amine |
| 3-Aminobenzoic acid | 137.1 | ~1.2 | Moderate | Carboxylic acid, primary amine |
Biological Activity
3-((Benzyloxycarbonylamino)methyl)benzoic acid, also known as Z-3-(aminomethyl)benzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of 3-((Benzyloxycarbonylamino)methyl)benzoic acid can be described as follows:
- Molecular Formula : C₁₄H₁₅N₁O₃
- CAS Number : 89760-77-0
- Molecular Weight : 245.28 g/mol
This compound features a benzoic acid moiety with a benzyloxycarbonyl group attached to an amino group, which significantly influences its biological properties.
Biological Activity Overview
Research indicates that 3-((Benzyloxycarbonylamino)methyl)benzoic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, may possess antimicrobial properties against certain bacterial strains.
- Antiproliferative Effects : Some studies have indicated that this compound may inhibit the growth of cancer cells, although specific data on its efficacy against different cancer types is limited.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts.
Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various benzoic acid derivatives against common bacterial strains. The minimal inhibitory concentrations (MICs) for 3-((Benzyloxycarbonylamino)methyl)benzoic acid were found to be effective against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-((Benzyloxycarbonylamino)methyl)benzoic acid | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 |
Antiproliferative Effects
In vitro studies have demonstrated the potential of 3-((Benzyloxycarbonylamino)methyl)benzoic acid to inhibit the proliferation of various cancer cell lines. For instance, it was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) with the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 10 |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Case Study on Enzyme Inhibition : A study focused on the inhibition of cathepsins B and L by benzoic acid derivatives, including 3-((Benzyloxycarbonylamino)methyl)benzoic acid. The compound showed significant inhibition at concentrations around 5 µM, indicating its potential role in modulating proteolytic pathways involved in cancer progression.
- In Vivo Study : An animal model study assessed the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced inflammation. Results indicated a reduction in CD4+ T-cell populations and an increase in regulatory T-cells (Tregs), suggesting immunomodulatory properties.
The biological activity of 3-((Benzyloxycarbonylamino)methyl)benzoic acid is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Cell Signaling Modulation : It may influence signaling pathways associated with cell proliferation and apoptosis.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 3-((Benzyloxycarbonylamino)methyl) benzoic acid?
The synthesis typically involves two key steps: (1) introducing the benzyloxycarbonyl (Cbz) protecting group to an amine precursor and (2) coupling the protected amine to a benzoic acid scaffold. For example, the amine group in 3-aminomethyl benzoic acid can be protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate. Subsequent purification via recrystallization or column chromatography ensures product integrity. Similar protocols for substituted benzoic acids are described in processes using acidic media and controlled stoichiometry to optimize yields .
Advanced: How can retrosynthetic analysis and computational tools optimize the synthesis of this compound?
Basic: What analytical techniques confirm the structural identity and purity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR verify the Cbz group (δ ~5.1 ppm for benzyl CH, δ ~155 ppm for carbonyl).
- IR Spectroscopy : Stretching frequencies for C=O (∼1700 cm) and N-H (∼3300 cm) confirm functional groups.
- X-ray Crystallography : Resolves molecular geometry, particularly the orientation of the Cbz substituent relative to the benzoic acid core .
- HPLC-MS : Validates purity and molecular weight (MW: ~329.34 g/mol).
Advanced: How can researchers resolve contradictions in reported reaction yields or side-product profiles?
Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent polarity). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, excess Cbz-Cl may lead to overprotection, while insufficient base can reduce amine activation. Computational simulations (e.g., DFT calculations) model transition states to predict byproduct formation, guiding experimental adjustments .
Basic: What storage conditions ensure the compound’s stability over time?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Cbz group. Desiccate to avoid moisture-induced degradation. Stability studies indicate a shelf life of >12 months when protected from light and humidity .
Advanced: How does the Cbz group influence the compound’s reactivity in multi-step syntheses?
The Cbz group acts as a temporary protective moiety for amines, enabling selective reactions at the carboxylic acid site. Its removal via hydrogenolysis (H, Pd/C) or acidic conditions (HBr/AcOH) allows downstream functionalization. Kinetic studies show that steric hindrance from the benzyl group slows nucleophilic attacks at the methylene bridge, favoring regioselective modifications .
Basic: What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates unreacted precursors.
- Acid-Base Extraction : The benzoic acid moiety facilitates partitioning between aqueous NaOH and organic phases .
Advanced: Can this compound serve as a precursor for enzyme inhibitor design?
Yes. The Cbz-protected amine is a versatile intermediate in peptidomimetics. For example, coupling with heterocyclic scaffolds (e.g., thiazoles) via EDC/HOBt chemistry generates candidates for protease inhibition assays. Structural analogs have shown activity in kinase inhibition studies, with IC values <10 µM in preliminary screens .
Basic: What safety protocols are essential when handling this compound?
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (refer to SDS data).
- Neutralize waste with dilute NaOH before disposal .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins, such as binding affinity to catalytic sites. Pharmacokinetic models (e.g., SwissADME) predict logP (~2.5), suggesting moderate blood-brain barrier permeability. MD simulations assess conformational stability in aqueous environments, informing drug delivery strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
